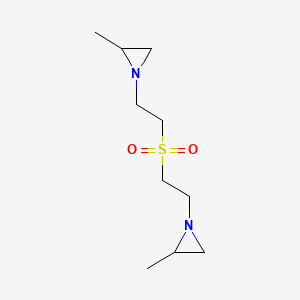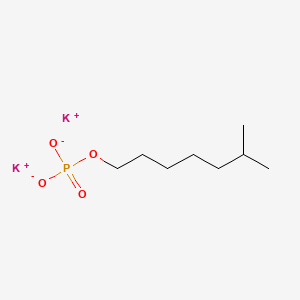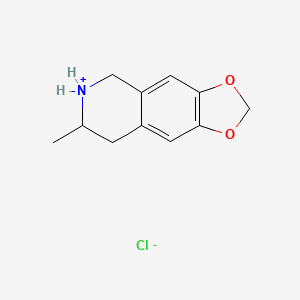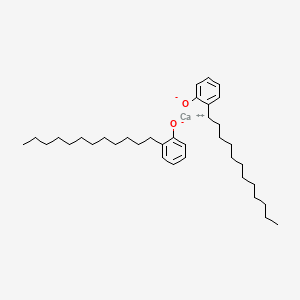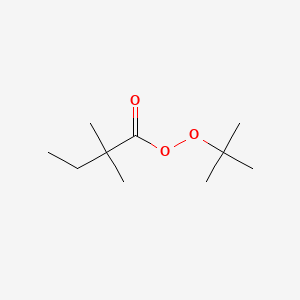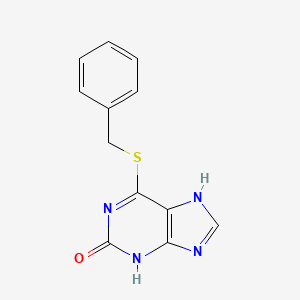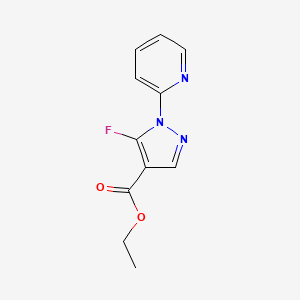
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated heterocycles are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Méthodes De Préparation
The synthesis of Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves several steps. One common method includes the reaction of 2-fluoropyridine with hydrazine to form the pyrazole ring, followed by esterification to introduce the ethyl carboxylate group . Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to achieve high yields and purity .
Analyse Des Réactions Chimiques
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include molecular fluorine, xenon difluoride, and various electrophilic fluorinating agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s metabolic stability and affects its solubility and lipophilicity . These properties contribute to its biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate can be compared with other fluorinated heterocycles, such as:
- 2-fluoropyridine
- 4-fluoropyridine
- 5-fluoro-6-methyluracil
These compounds share similar fluorinated structures but differ in their specific substituents and reactivity. The unique combination of the pyrazole and pyridine rings in this compound distinguishes it from other fluorinated heterocycles .
Propriétés
Numéro CAS |
1269290-90-5 |
|---|---|
Formule moléculaire |
C11H10FN3O2 |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
ethyl 5-fluoro-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
Clé InChI |
ZGSFXHUGBQFGAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


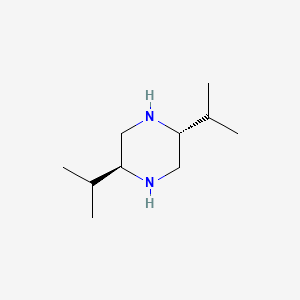
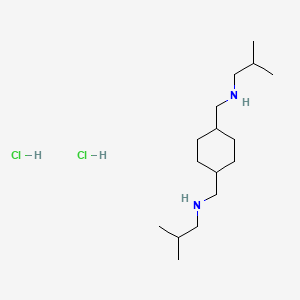
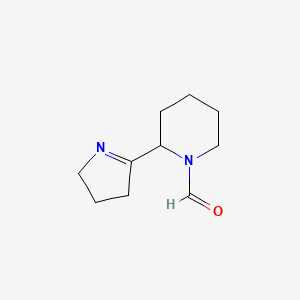
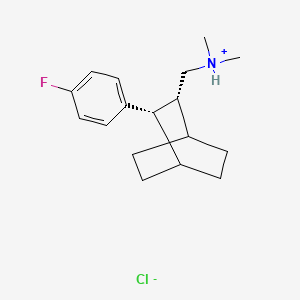


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
